4-(Dimethoxymethyl)-2-(methylthio)pyrimidine
Overview
Description
“4-(Dimethoxymethyl)-2-(methylthio)pyrimidine” is a chemical compound with the molecular formula C8H12N2O2S . It has a molecular weight of 200.26 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including “4-(Dimethoxymethyl)-2-(methylthio)pyrimidine”, can be achieved through various methods . For instance, one method involves the reaction of α-methyl or α-methylene ketones with formamide in the presence of palladium (II) acetate and triphenylphosphine . Another method involves the reaction of (hetero)aroyl chlorides with (trimethylsilyl)-acetylene in the presence of triethylamine, THF, and methyl cyanide under Sonogashira coupling conditions .Molecular Structure Analysis
The InChI code for “4-(Dimethoxymethyl)-2-(methylthio)pyrimidine” is 1S/C8H12N2O2S/c1-11-7(12-2)6-4-5-9-8(10-6)13-3/h4-5,7H,1-3H3 .Chemical Reactions Analysis
The methoxy groups in “4-(Dimethoxymethyl)-2-(methylthio)pyrimidine” are potential leaving groups, and nucleophiles may substitute them . Under acidic or basic conditions, the dimethoxymethyl group could undergo hydrolysis to form the corresponding carboxylic acids or alcohols . The compound might also be reduced to produce a product with fewer oxygen atoms .Physical And Chemical Properties Analysis
“4-(Dimethoxymethyl)-2-(methylthio)pyrimidine” is a liquid at room temperature .Scientific Research Applications
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Metabolic Disorders of Purine and Pyrimidine Metabolism
- Field : Medical Oncology
- Application : Pyrimidine derivatives are used in the treatment of metabolic disorders of purine and pyrimidine metabolism .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of these applications are not provided in the source .
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Synthesis of Imidazole, Pyrimidine, and New Purine Derivatives
- Field : Organic Chemistry
- Application : Pyrimidine derivatives are used in the synthesis of imidazole, pyrimidine, and new purine derivatives .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of these applications are not provided in the source .
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Pharmacological Activities
- Field : Pharmacology
- Application : Fused pyrimidine nucleus has diversified pharmacological activities, including diuretic, antimicrobial, antifolate, tyrosine kinase, anti-inflammatory, anticancer, anthelminthic, and antiviral activities .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of these applications are not provided in the source .
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Anti-inflammatory Activities
- Field : Pharmacology
- Application : Pyrimidines have a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
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Therapeutic Applications in Metabolic Disorders
- Field : Medical Oncology
- Application : Pyrimidine analogs have therapeutic applications in metabolic disorders of purine and pyrimidine metabolism .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of these applications are not provided in the source .
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Two-Photon Fluorescence Microscopic Imaging
- Field : Biophysics
- Application : Pyrimidine-based molecules have potential applications in two-photon fluorescence microscopic imaging .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of these applications are not provided in the source .
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Applications of Purine Ring Opening in the Synthesis of Imidazole, Pyrimidine, and New Purine Derivatives
- Field : Organic Chemistry
- Application : Pyrimidine derivatives are used in the synthesis of imidazole, pyrimidine, and new purine derivatives .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of these applications are not provided in the source .
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Chemistry of Pyrimido[4,5-d]pyrimidines
- Field : Organic Chemistry
- Application : Pyrimidine derivatives are used in the chemistry of pyrimido[4,5-d]pyrimidines .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of these applications are not provided in the source .
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, and rinsing cautiously with water for several minutes in case of contact with eyes .
Future Directions
properties
IUPAC Name |
4-(dimethoxymethyl)-2-methylsulfanylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-11-7(12-2)6-4-5-9-8(10-6)13-3/h4-5,7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTYFBMBIEDVSIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=NC(=NC=C1)SC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70572486 | |
Record name | 4-(Dimethoxymethyl)-2-(methylsulfanyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70572486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Dimethoxymethyl)-2-(methylthio)pyrimidine | |
CAS RN |
180869-36-7 | |
Record name | 4-(Dimethoxymethyl)-2-(methylsulfanyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70572486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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